(2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid
Description
(2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid is a fluorinated analog of proline, characterized by a pyrrolidine ring substituted with a fluorine atom at the 3-position and a carboxylic acid group at the 2-position. Its stereochemistry (2S,3R) confers unique conformational and electronic properties, making it valuable in medicinal chemistry as a rigid scaffold for drug design. Fluorination enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the carboxylic acid group allows for salt formation or conjugation with other pharmacophores . This compound is widely used in peptide mimetics, enzyme inhibitors, and as a chiral building block in asymmetric synthesis .
Properties
IUPAC Name |
(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGLSRHRSYWDST-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199280-76-5 | |
| Record name | rac-(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid typically involves the enantioselective fluorination of pyrrolidine derivatives. One common method is the asymmetric fluorination of a suitable pyrrolidine precursor using a chiral fluorinating agent. This process often requires specific reaction conditions, such as low temperatures and the presence of a base to facilitate the fluorination reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemoenzymatic processes to achieve high enantioselectivity and yield. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.
Medicine: It is explored for its potential therapeutic applications, including as a component of antiviral and anticancer drugs.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and bioavailability.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity, enhancing its pharmacological effects. The compound may modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Stereoisomeric Fluoropyrrolidine Derivatives
The stereochemistry of fluoropyrrolidine derivatives significantly impacts their physicochemical and biological properties. Key stereoisomers include:
Key Observations :
- The (2S,3R) configuration is most studied due to its compatibility with biological targets like glycosidases and proteases .
- Stereoisomers exhibit similar solubility but differ in stability; (2R,3R) derivatives require colder storage (-80°C) .
Hydroxylated and Aromatic Analogs
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
- Structure : Contains three hydroxyl groups and a hydroxymethyl substituent.
- Properties: Forms an extensive hydrogen-bonding network in the crystal lattice, enhancing stability . Acts as an iminosugar, inhibiting α-glucosidases and β-glucuronidases . Melting point: 449 K (decomposes); [α]D²⁵ = +14.7 (water) .
- Comparison : Unlike the fluorine in this compound, hydroxyl groups increase hydrophilicity but reduce metabolic stability due to susceptibility to oxidation .
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid (Compound 102)
- Structure : Aromatic 4-chlorophenyl substituent at C3 and a ketone at C5.
- Properties :
- Application : Intermediate in glutamate analog synthesis; enhanced lipophilicity from the chlorophenyl group improves membrane permeability .
Protected Derivatives: tert-Butoxycarbonyl (Boc) Analogs
Key Observations :
Biological Activity
(2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine, characterized by a fluorine atom at the 3-position and a carboxylic acid functional group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a building block for pharmaceuticals.
Chemical Structure and Properties
- Molecular Formula : C5H8FNO2
- Molecular Weight : Approximately 133.12 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom significantly affects the compound's properties, enhancing its binding affinity to various biological targets compared to non-fluorinated analogues. This is attributed to the electronegativity of fluorine, which influences molecular interactions and stability .
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The fluorine substituent can enhance binding affinity, leading to modulation of various biochemical pathways. This compound may act on multiple targets, including:
- Enzymes : Potential inhibition or activation of enzymatic activity.
- Receptors : Binding to receptors involved in neurotransmission and metabolic processes .
Biological Activity Summary
Preliminary studies indicate that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Some studies suggest that fluorinated compounds can possess enhanced antimicrobial properties.
- Neuropharmacological Effects : Potential implications in modulating neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
- Metabolic Modulation : Possible effects on metabolic pathways related to diabetes and obesity .
Case Study 1: Enzymatic Interactions
A study investigated the interactions of this compound with specific enzymes. The findings indicated that the compound could effectively inhibit certain enzyme activities, leading to potential applications in drug development for metabolic disorders .
Case Study 2: Receptor Binding Assays
In vitro receptor binding assays demonstrated that this compound exhibits significant binding affinity towards dopamine receptors. This suggests its potential role as a dopaminergic agent, which could be beneficial in treating conditions such as Parkinson's disease or schizophrenia .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Fluorine at 3-position | Enhanced binding affinity |
| (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group instead of fluorine | Different biological activity due to hydrogen bonding |
| (2R,5S)-5-Fluoropentanoic acid | Longer carbon chain with fluorine | Distinct metabolic pathways compared to pyrrolidine derivatives |
This table illustrates how variations in structure lead to differing biological activities and potential applications in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
